(3-Bromo-5-chloropyridin-2-yl)methanol
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Overview
Description
(3-Bromo-5-chloropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloropyridin-2-yl)methanol typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 3-bromo-5-chloropyridine with formaldehyde in the presence of a base to yield the desired product . The reaction conditions often include maintaining a low temperature and using solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce aldehydes, carboxylic acids, or alkanes .
Scientific Research Applications
(3-Bromo-5-chloropyridin-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-6-chloropyridin-2-yl)methanol
- (3-Bromo-5-fluoropyridin-2-yl)methanol
- (3-Bromo-6-methoxypyridin-2-yl)methanol
Uniqueness
(3-Bromo-5-chloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYTSWGANTCGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856617 |
Source
|
Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-26-9 |
Source
|
Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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